molecular formula C15H22O3 B182822 2-Desoxy-4-epi-pulchellin

2-Desoxy-4-epi-pulchellin

Cat. No.: B182822
M. Wt: 250.33 g/mol
InChI Key: BOPADYWRUULRBD-MBICNOSFSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Desoxy-4-epi-pulchellin is the Janus Kinase 2 (JAK2) . JAK2 is a part of the Janus Kinase (JAK) / signal transducer and activator of transcription (STAT) signaling pathway, which plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes .

Mode of Action

This compound inhibits the IL-6-induced, as well as the constitutive, STAT3 activation in a dose and time-dependent manner . In vitro kinase activity analyses demonstrated that this compound directly inhibits JAK2 kinase activity . The inhibitory effects of this compound on JAK2/STAT3 signaling could be blocked by reducing agents dithiothreitol (DTT) or glutathione (GSH), indicating an involvement of the thiol-reactive α-β unsaturated carbonyl group in this compound .

Biochemical Pathways

The JAK/STAT signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes . Aberrant activation of the JAK-STAT signaling pathway has been known to be involved in a variety of human diseases including cancer, autoimmune diseases, and chronic inflammatory diseases .

Pharmacokinetics

It is known that the compound is isolated from the dichloromethane-soluble portion of polygonum hydropiper . It is also known that the compound has a low solubility in water but can dissolve in organic solvents .

Result of Action

This compound has potent in vitro cytotoxicities against various cell lines . It inhibits growth and induces death of many cancer cell lines, particularly those expressing constitutively activated STAT3 . It also inhibits in vivo growth of human cancer cell xenografts .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the presence of organic solvents . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoguaianolides can be synthesized through various methods. One common approach involves starting from damsin, a naturally occurring pseudoguaianolide. Damsin can be isolated from Ambrosia arborescens and then subjected to regio- and stereo-selective synthetic modifications to produce other pseudoguaianolides such as ambrosin, isodamsin, and 3α-hydroxydamsin .

Industrial Production Methods: Industrial production of pseudoguaianolides typically involves the extraction of damsin from plant sources followed by chemical modifications. This method is preferred due to the availability of damsin in significant amounts from Ambrosia arborescens .

Chemical Reactions Analysis

Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of different substituents at specific positions on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of damsin, such as 3α-acetoxydamsin and 11β,13-dihydrodamsin .

Scientific Research Applications

Anticancer Properties

PCL exhibits significant anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : PCL has been shown to inhibit the proliferation of multiple cancer cell lines, including breast (MCF-7 and MDA-MB-468) and liver cancer cells (HepG2). The compound induces apoptosis via mitochondrial pathways and reactive oxygen species (ROS) generation. For instance, the IC50 values for MCF-7 and MDA-MB-468 cells were reported as 9.6 μM and 6.8 μM, respectively .
  • Mechanistic Insights : PCL derivatives synthesized through Michael addition reactions have been found to inhibit the IL-6-induced STAT3 signaling pathway, leading to G2/M phase cell cycle arrest in HCT116 colon cancer cells. This suggests that PCL derivatives could be developed into anti-colon cancer drugs with enhanced potency compared to the parent compound .
  • In Vivo Studies : In animal models, PCL has demonstrated the ability to reduce tumor growth in a dose-dependent manner when administered intraperitoneally. Studies have shown that doses of 5 mg/kg and 10 mg/kg effectively inhibited tumor growth in mice bearing pancreatic tumors .

Anti-inflammatory Activity

PCL exhibits notable anti-inflammatory properties:

  • Nitric Oxide Production Inhibition : Research indicates that PCL can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent. The mechanism involves the repression of inducible nitric oxide synthase (iNOS) transcription .
  • Prostaglandin E2 Biosynthesis : PCL has also been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2), a key mediator in inflammation, further supporting its therapeutic potential in inflammatory diseases .

Antioxidant Activity

The antioxidant properties of PCL are significant:

  • Free Radical Scavenging : PCL has demonstrated potent scavenging activity against free radicals in various assays, including DPPH and ABTS tests. This antioxidant potential is crucial for protecting cells from oxidative stress-related damage .

Antidiabetic Activity

PCL's role in managing diabetes is emerging:

  • α-Glucosidase Inhibition : The compound has been identified as a non-competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This property may help regulate blood glucose levels post-meal, providing a potential therapeutic approach for diabetes management .

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-desoxy-4-epi-pulchellin:

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces NO production; inhibits PGE2 biosynthesis
AntioxidantScavenges free radicals; protects against oxidative stress
AntidiabeticInhibits α-glucosidase; regulates blood glucose

Biological Activity

2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered attention for its diverse biological activities, particularly its anticancer, antimycobacterial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H22O3
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 122872-03-1

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.

  • Cytotoxicity : The compound has shown potent in vitro cytotoxicity against several cancer cell lines including:
    • K562 (chronic myeloid leukemia)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • DU145 (prostate cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines are summarized in Table 1.
    Cell LineIC50 (µM)
    K5625.0
    MCF-76.8
    HeLa4.5
    DU1457.2
    A5498.0
  • Mechanisms of Action :
    • STAT3 Signaling Inhibition : Synthetic derivatives of this compound have been shown to inhibit STAT3 signaling pathways, leading to G2/M cell cycle arrest and subsequent apoptosis in colon cancer cells .
    • Reactive Oxygen Species (ROS) Activation : The compound induces ROS production, which is linked to its ability to trigger apoptosis in various cancer cell types .

Antimycobacterial Activity

The compound also demonstrates significant antimycobacterial activity with reported IC50 values ranging from 3.7 to 7.6 µM against different strains of Mycobacterium species . This highlights its potential as a therapeutic agent in treating mycobacterial infections.

Case Studies and Research Findings

  • In Vivo Studies :
    • In a study involving HepG2 liver cancer cells, treatment with this compound resulted in reduced tumor growth in mice models, supporting its efficacy as an anticancer agent .
    • Bioluminescence imaging confirmed significant tumor size reduction following treatment with this compound.
  • Combination Therapy :
    • Research has indicated that combining this compound with other chemotherapeutic agents can enhance its anticancer effects, particularly in acute lymphoblastic leukemia (ALL) cells where it showed a synergistic effect with vincristine .

Properties

IUPAC Name

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPADYWRUULRBD-MBICNOSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?

A: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].

Q2: What analytical techniques are commonly used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of this compound. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for this compound within a specific concentration range.

Q3: Has this compound demonstrated any promising biological activities?

A: Research on this compound and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].

Q4: What are the implications of this compound's activity against Trypanosoma brucei?

A: A study demonstrated that this compound exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.

Q5: What research directions are being explored with this compound?

A: Current research focuses on understanding the structure-activity relationship (SAR) of this compound []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.